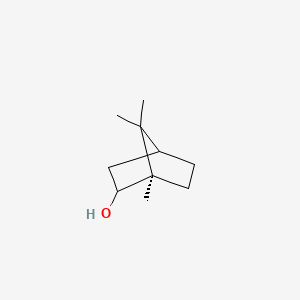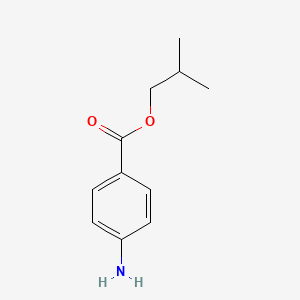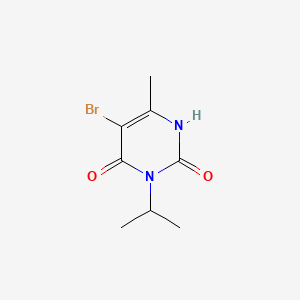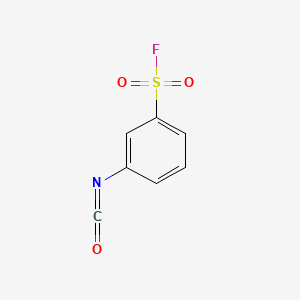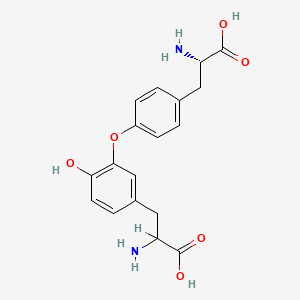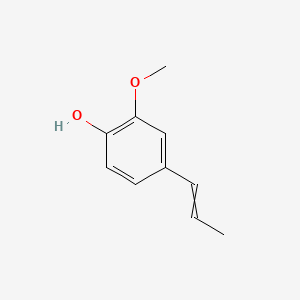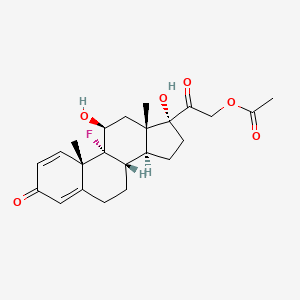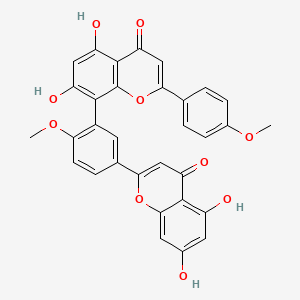![molecular formula C18H19ClN4 B1672300 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine CAS No. 337972-47-1](/img/structure/B1672300.png)
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine
Übersicht
Beschreibung
FAUC213 is a selective full antagonist of the dopamine D4 receptor. It is known for its high selectivity and ability to cross the blood-brain barrier. This compound has shown potential in various scientific research applications, particularly in the field of neuropharmacology .
Wissenschaftliche Forschungsanwendungen
FAUC213 has been extensively studied for its applications in:
Chemistry: Used as a reference compound in the study of dopamine receptor antagonists.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Potential therapeutic applications in treating psychiatric disorders such as schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Wirkmechanismus
FAUC213 exerts its effects by binding to the dopamine D4 receptor, thereby blocking the action of dopamine. This antagonistic action affects various molecular targets and pathways involved in dopamine signaling, leading to its potential antipsychotic effects .
Biochemische Analyse
Biochemical Properties
FAUC 213 plays a crucial role in biochemical reactions by selectively binding to the dopamine D4 receptor. This interaction inhibits the receptor’s activity, which is implicated in various neuropsychiatric conditions. FAUC 213 does not significantly interact with dopamine D2 and D3 receptors, making it highly selective . Additionally, FAUC 213 may interact with 5-HT2 and α1 receptors, although these interactions are less well-characterized .
Cellular Effects
FAUC 213 influences various cellular processes, particularly in neuronal cells. By antagonizing the dopamine D4 receptor, FAUC 213 reduces amphetamine-induced locomotor hyperactivity and restores apomorphine-disrupted prepulse inhibition . These effects suggest that FAUC 213 can modulate cell signaling pathways involved in dopamine transmission, which is crucial for maintaining normal cognitive and motor functions .
Molecular Mechanism
At the molecular level, FAUC 213 exerts its effects by binding to the dopamine D4 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, dopamine, leading to a reduction in downstream signaling pathways . FAUC 213’s high selectivity for the D4 receptor is attributed to its unique chemical structure, which allows it to fit precisely into the receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FAUC 213 have been observed to change over time. The compound exhibits stability and maintains its antagonistic properties over extended periods . Long-term studies have shown that FAUC 213 does not induce catalepsy or increase dopamine turnover in key brain regions, indicating its potential for chronic use without severe side effects .
Dosage Effects in Animal Models
The effects of FAUC 213 vary with different dosages in animal models. At a dose of 30 mg/kg, FAUC 213 significantly reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition without causing catalepsy . Higher doses have not been extensively studied, but the available data suggest that FAUC 213 has a favorable safety profile at therapeutic doses .
Metabolic Pathways
FAUC 213 is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting the dopamine D4 receptor, FAUC 213 can modulate metabolic flux and alter metabolite levels in the brain .
Transport and Distribution
FAUC 213 is transported and distributed within cells and tissues primarily through passive diffusion. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich brain tissues .
Subcellular Localization
FAUC 213 is primarily localized in the plasma membrane, where it interacts with the dopamine D4 receptor . Its activity is dependent on its ability to reach and bind to this receptor, which is facilitated by its chemical structure and lipophilicity . FAUC 213 does not undergo significant post-translational modifications that would alter its subcellular localization .
Vorbereitungsmethoden
The synthesis of FAUC213 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of reagents such as chlorinating agents and amines under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
FAUC213 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Vergleich Mit ähnlichen Verbindungen
FAUC213 is unique due to its high selectivity for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:
Remoxipride hydrochloride: A selective antagonist of the D2 receptor.
A 77636 hydrochloride: A selective and long-acting dopamine D1 receptor agonist.
Brexpiprazole: A partial agonist of dopamine D2 receptors
FAUC213 stands out for its specificity and ability to cross the blood-brain barrier, making it a valuable tool in neuropharmacological research .
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXURJDKOYCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187460 | |
| Record name | FAUC-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337972-47-1 | |
| Record name | FAUC-213 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAUC-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAUC-213 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



